molecular formula C7H9N3O B2750631 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one CAS No. 2168301-65-1

1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one

Cat. No.: B2750631
CAS No.: 2168301-65-1
M. Wt: 151.169
InChI Key: POCYWLIODMEELD-UHFFFAOYSA-N
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Description

“1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one” is a chemical compound that belongs to the class of pyrazolopyridine derivatives . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure of 1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one, has shown significant versatility in the design of kinase inhibitors. This heterocyclic motif interacts with kinases through multiple binding modes, making it a recurring element in kinase inhibition patents from various organizations. The scaffold typically binds to the hinge region of the kinase, highlighting its importance in creating potent and selective kinase inhibitors. This has positioned pyrazolo[3,4-b]pyridine derivatives as crucial scaffolds in kinase inhibitor design, with applications spanning a wide range of kinase targets (Wenglowsky, 2013).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold Another related scaffold, pyrazolo[1,5-a]pyrimidine, has been extensively explored for its broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered attention among medicinal chemists, leading to several lead compounds for various disease targets. This highlights the scaffold's potential in drug discovery and the opportunity for further exploration by medicinal chemists (Cherukupalli et al., 2017).

Chemistry and Properties of Pyrazole-pyridine/pyrazine Ligands Pyrazole-pyridine/pyrazine ligands, closely related to the chemical structure of interest, have been studied for their synthesis, magnetic properties, and applications in creating spin crossover (SCO) active iron(II) complexes. These studies emphasize the ligands' role in affecting the magnetic properties of the complexes, showcasing their potential in material science and coordination chemistry (Olguín & Brooker, 2011).

Hybrid Catalysts for Synthesizing Pyranopyrimidine Scaffolds The pyranopyrimidine core, including structures akin to this compound, is vital for the medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Hybrid catalysts have been employed to develop substituted pyranopyrimidine derivatives, highlighting the importance of this scaffold in generating lead molecules for therapeutic applications (Parmar et al., 2023).

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCYWLIODMEELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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